
Intermediate of tranexamic Acid-13C2,15N
synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Intermediate of tranexamic Acid-

13C2,15N

Cat. No.: B140767 Get Quote

Technical Guide: Synthesis of Tranexamic Acid-
¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a potential synthetic pathway for

Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled version of the antifibrinolytic drug,

tranexamic acid. The synthesis of this labeled compound is crucial for pharmacokinetic studies,

drug metabolism research, and as an internal standard in analytical methods. This document

outlines a plausible multi-step synthesis, including detailed experimental protocols derived from

analogous non-labeled syntheses, and presents key quantitative data in a structured format.

Synthetic Pathway Overview
The synthesis of Tranexamic Acid-¹³C₂,¹⁵N hinges on the preparation of the key isotopically

labeled intermediate, 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N. This intermediate is then

subjected to hydrogenation to yield the final product. The proposed synthetic strategy focuses

on the introduction of the ¹³C and ¹⁵N labels at the aminomethyl group of the benzoic acid

precursor.

A plausible and efficient route starts from 4-methylbenzoic acid (p-toluic acid) and proceeds

through the following key stages:
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Bromination of 4-methylbenzoic acid: Introduction of a bromine atom at the methyl group to

create a reactive site for subsequent nucleophilic substitution.

Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: This is the core labeling step, where the

bromo-intermediate is reacted with a source of ¹⁵N-labeled amine and a ¹³C-labeled carbon,

or a pre-labeled aminomethylating agent.

Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: The aromatic ring of the labeled

intermediate is reduced to a cyclohexane ring to obtain Tranexamic Acid-¹³C₂,¹⁵N.

Isomer Separation: Separation of the desired trans-isomer from the cis-isomer.

Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis

of Tranexamic Acid-¹³C₂,¹⁵N. These protocols are based on established procedures for the

synthesis of the unlabeled analogues and have been adapted for the incorporation of stable

isotopes.

Synthesis of 4-(Bromomethyl)benzoic acid
This initial step activates the methyl group for subsequent labeling.

Materials:

4-methylbenzoic acid

N-Bromosuccinimide (NBS)

Benzoyl peroxide

Chlorobenzene

Hexane

Deionized water

Ethyl acetate
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Procedure:

In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser,

combine 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide

(0.25 g).

Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction should be monitored

for the disappearance of the starting material.

After 1 hour, cool the flask to room temperature and then in an ice bath to precipitate the

product.

Filter the solid under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.

Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve

any remaining succinimide.

Filter the solid again under suction, wash with water (2 x 15 mL) and then with hexane (2 x

15 mL).

Dry the product under vacuum. The crude 4-(bromomethyl)benzoic acid can be further

purified by recrystallization from a minimal amount of ethyl acetate.[1]

Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N (Key
Labeling Step)
This crucial step introduces the ¹³C and ¹⁵N isotopes. A potential method involves the use of

potassium phthalimide-¹⁵N and a subsequent reaction with a ¹³C source, followed by

deprotection. A more direct approach, though potentially requiring specialized labeled reagents,

would be the reaction with ¹³C,¹⁵N-labeled aminomethylating agents. For the purpose of this

guide, a plausible two-step approach is outlined.

Step 2.2.1: Synthesis of Potassium Phthalimide-¹⁵N

Materials:
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Phthalic anhydride

Urea-¹⁵N₂ (as a source of ¹⁵NH₃)

Potassium hydroxide

Procedure:

A mixture of phthalic anhydride and Urea-¹⁵N₂ is heated to generate phthalimide-¹⁵N.

The resulting phthalimide-¹⁵N is then treated with a stoichiometric amount of potassium

hydroxide in ethanol to yield potassium phthalimide-¹⁵N.

Step 2.2.2: Synthesis of 4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C

Materials:

4-(Bromomethyl)benzoic acid

Potassium phthalimide-¹⁵N

Potassium cyanide-¹³C

Dimethylformamide (DMF)

Procedure:

In a reaction flask, dissolve 4-(bromomethyl)benzoic acid in DMF.

Add potassium phthalimide-¹⁵N to the solution and stir at room temperature. The reaction

progress is monitored by TLC.

In a separate step (this represents a conceptual challenge in a one-pot reaction and may

require a multi-step process not fully detailed in available literature), introduce the ¹³C label.

A plausible, though complex, route would involve a precursor where the methyl carbon is

already labeled. A more direct, though hypothetical, approach could involve a reaction with

K¹³CN followed by reduction.
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Note:A more direct and feasible approach for labeling would be to start with 4-cyanobenzoic

acid. The nitrile group can be reduced to an aminomethyl group. To incorporate the labels, one

could envision the reduction of 4-cyanobenzoic acid with a deuterated reducing agent (to

introduce deuterium as a surrogate for ¹³C in terms of demonstrating the principle of labeling

during reduction) in the presence of a ¹⁵N-ammonia source, or a more complex multi-step

synthesis starting from a ¹³C-labeled cyanide source and a ¹⁵N-labeled amine precursor.

Step 2.2.3: Hydrazinolysis to yield 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N

Materials:

4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C (from the previous step)

Hydrazine hydrate

Ethanol

Hydrochloric acid

Procedure:

The product from the previous step is refluxed with hydrazine hydrate in ethanol.

After cooling, the phthalhydrazide precipitate is filtered off.

The filtrate is acidified with hydrochloric acid and the solvent is evaporated to yield the

hydrochloride salt of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N.

Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N
to Tranexamic Acid-¹³C₂,¹⁵N
This step reduces the aromatic ring to a cyclohexane ring.

Materials:

4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride

Platinum oxide (PtO₂) or Rhodium on alumina catalyst
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Water

Hydrogen gas

Procedure:

Dissolve 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride in water in a high-pressure

hydrogenation vessel.

Add the hydrogenation catalyst (e.g., PtO₂).

Pressurize the vessel with hydrogen gas (typically 3-5 atm).

The reaction is stirred at room temperature or with gentle heating until the uptake of

hydrogen ceases.

The catalyst is removed by filtration.

The filtrate contains a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N.

Isomer Separation
The final step is to isolate the desired trans-isomer.

Procedure:

The aqueous solution from the hydrogenation step is concentrated.

The separation of the cis and trans isomers can be achieved by fractional crystallization,

often by adjusting the pH and using different solvent systems (e.g., ethanol-water mixtures).

The trans-isomer is typically less soluble and will crystallize out first under controlled

conditions.

Quantitative Data
The following table summarizes expected yields for the key steps based on literature values for

the synthesis of unlabeled tranexamic acid. Isotopic enrichment would need to be determined

by mass spectrometry and NMR spectroscopy.
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Step Starting Material Product Typical Yield (%)

Bromination 4-methylbenzoic acid

4-

(bromomethyl)benzoic

acid

80-90

Aminomethylation &

Deprotection

4-

(bromomethyl)benzoic

acid

4-

(aminomethyl)benzoic

acid

60-70

Hydrogenation

4-

(aminomethyl)benzoic

acid

Tranexamic acid

(mixture of isomers)
>90

Isomer Separation Mixture of isomers trans-Tranexamic acid 40-50 (of trans)

Visualizations
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Caption: Proposed synthesis pathway for Tranexamic Acid-¹³C₂,¹⁵N.

Experimental Workflow
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Step 1: Bromination

Step 2: Labeling

Step 3: Hydrogenation

Step 4: Purification
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Caption: Experimental workflow for the synthesis of Tranexamic Acid-¹³C₂,¹⁵N.
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Disclaimer: The provided synthetic pathway and experimental protocols are based on

established chemical principles and analogous reactions. The synthesis of isotopically labeled

compounds, particularly with multiple labels, can be complex and may require specialized

reagents and optimization. Researchers should conduct a thorough literature search for the

most current and specific methods and perform appropriate safety assessments before

undertaking any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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